molecular formula C8H8N6O3 B7836945 (2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid

(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid

Cat. No.: B7836945
M. Wt: 236.19 g/mol
InChI Key: QPIOJEJNSFKONP-BASWHVEKSA-N
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Description

Compound “(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and basic properties can be found in the PubChem database.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For example, the preparation of multi-branched chain high carbonic acid involves specific reaction conditions and reagents .

Industrial Production Methods: Industrial production methods for compound “this compound” would involve scaling up the laboratory synthesis procedures to an industrial scale. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Compound “(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid” can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted products .

Scientific Research Applications

Compound “(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid” has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. It is used as a reagent in chemical synthesis, a probe in biological studies, and a potential therapeutic agent in medical research. The compound’s unique properties make it valuable in various research fields .

Mechanism of Action

The mechanism of action of compound “(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to specific biological effects. Detailed studies on the mechanism of action are essential to understand the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

  • Compound A (similar structure, different functional groups)
  • Compound B (similar functional groups, different structure)
  • Compound C (similar applications, different structure and functional groups)

The uniqueness of compound “(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid” lies in its specific combination of structure and properties, which distinguishes it from other similar compounds .

Properties

IUPAC Name

(2Z)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazinylidene]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O3/c1-3(7(16)17)12-14-8-10-5-4(2-9-13-5)6(15)11-8/h2H,1H3,(H,16,17)(H3,9,10,11,13,14,15)/b12-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIOJEJNSFKONP-BASWHVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=O)C2=CNNC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=O)C2=CNNC2=N1)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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